5,5'-Dihydroxy-4,4'-bitryptamine

Neurotoxicology Serotonin oxidation products Alzheimer's disease models

5,5'-Dihydroxy-4,4'-bitryptamine (DHBT; CAS 108535-01-9; molecular formula C20H22N4O2; MW 350.41 g/mol) is the C4–C4' symmetric dimer of serotonin formed by oxidative coupling of two 5-hydroxytryptamine (5-HT) monomers. It was first characterized as the major product of autoxidation of 5-HT and subsequently identified as a copper-catalyzed oxidation product implicated in copper-related neurodegenerative processes.

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
CAS No. 108535-01-9
Cat. No. B034342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dihydroxy-4,4'-bitryptamine
CAS108535-01-9
Synonyms5,5'-dihydroxy-4,4'-bitryptamine
DHBT
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O
InChIInChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2
InChIKeyKEVPJLBSMTXTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Dihydroxy-4,4'-bitryptamine (DHBT) CAS 108535-01-9: Procurement-Grade Identity and Research Provenance


5,5'-Dihydroxy-4,4'-bitryptamine (DHBT; CAS 108535-01-9; molecular formula C20H22N4O2; MW 350.41 g/mol) is the C4–C4' symmetric dimer of serotonin formed by oxidative coupling of two 5-hydroxytryptamine (5-HT) monomers. It was first characterized as the major product of autoxidation of 5-HT [1] and subsequently identified as a copper-catalyzed oxidation product implicated in copper-related neurodegenerative processes [2]. DHBT exists as a pair of atropisomers due to hindered rotation about the biaryl bond, a stereochemical feature absent in monomeric tryptamines [3]. The compound is primarily procured as a reference standard for mechanistic neurotoxicology, Alzheimer's disease research, and atropisomer separation studies.

Why Serotonin, 5,6-DHT, 5,7-DHT, or Tryptamine-4,5-dione Cannot Substitute for 5,5'-Dihydroxy-4,4'-bitryptamine in Mechanistic or Analytical Workflows


DHBT is not merely a dimeric congener of serotonin; it possesses a unique combination of structural, stereochemical, and pharmacological properties that no monomeric tryptamine or alternative serotonin oxidation product recapitulates. Serotonin (5-HT) lacks AChE inhibitory activity at comparable potency and does not produce the same multi-system neurotransmitter disruption [1]. Tryptamine-4,5-dione spares dopaminergic and adrenergic systems entirely, whereas DHBT profoundly disrupts both [2]. The serotonergic neurotoxins 5,6-DHT and 5,7-DHT act through autoxidation-driven mechanisms targeting serotonergic neurons selectively, but neither exhibits the broad catecholaminergic and cholinergic disruption profile of DHBT [3]. Furthermore, DHBT's axial chirality (atropisomerism) introduces a stereochemical dimension that is structurally impossible in any monomeric comparator [4]. Substituting any of these analogs for DHBT in an experimental protocol will interrogate a different mechanistic pathway and yield non-equivalent results.

Quantitative Differentiation Evidence for 5,5'-Dihydroxy-4,4'-bitryptamine (DHBT) Against Closest Analogs and In-Class Alternatives


In Vivo Lethality and Multi-System Neurotransmitter Disruption: DHBT vs. Tryptamine-4,5-dione

DHBT administered centrally to mice at 40 μg (free base) evokes profound behavioral alterations with 100% lethality within approximately 24 hours. One hour post-administration, whole-brain levels of norepinephrine, dopamine, 5-HT, and acetylcholine together with their metabolites are simultaneously and greatly elevated, indicating disruption across catecholaminergic, serotonergic, and cholinergic systems [1]. In contrast, tryptamine-4,5-dione (T-4,5-D), another oxidized serotonin metabolite, when administered intraventricularly to rats at comparable doses, had no significant effect on dopaminergic or adrenergic systems in any of the three brain regions examined (hippocampus, cingulate cortex, lateral ventricle) [2]. This demonstrates that DHBT engages a fundamentally broader and more lethal neurochemical disruption cascade than its closest structural analog among serotonin oxidation products.

Neurotoxicology Serotonin oxidation products Alzheimer's disease models

Acetylcholinesterase Inhibition Mechanism and Relative Potency: DHBT vs. Serotonin (5-HT)

DHBT is a noncompetitive inhibitor of acetylcholinesterase (AChE) in vitro [1]. This mechanism of action distinguishes it from serotonin (5-HT), which acts as a weak competitive inhibitor of AChE with reported Ki values in the range of 20–140 μM [2]. Noncompetitive inhibition implies that DHBT binds to an allosteric site distinct from the catalytic serine–histidine–glutamate triad targeted by competitive inhibitors, rendering its inhibitory effect insurmountable by excess acetylcholine substrate. While the absolute Ki value for DHBT at AChE is not reported in the primary literature with sufficient precision for quantitative ranking against clinical AChE inhibitors (e.g., tacrine IC50 ~0.03 μM), the noncompetitive modality is mechanistically distinct from serotonin and most donepezil/tacrine-class inhibitors [2].

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic dysfunction

Atropisomerism as a Structural Differentiator: DHBT Axial Chirality vs. Achiral Monomeric Tryptamines

DHBT possesses axial chirality arising from hindered rotation about the C4–C4' biaryl bond connecting the two indole rings. The atropisomers of DHBT are stable conformers that can be baseline-resolved by chiral capillary electrophoresis [1]. This stereochemical property is entirely absent in monomeric tryptamines (serotonin, 5,6-DHT, 5,7-DHT, tryptamine-4,5-dione) because a single indole ring cannot generate an atropisomeric axis. The Dai et al. 2015 study further demonstrated that the primary amino group of 5-HT is essential for the dimerization reaction: neither 5-HT hydrochloride nor N-BOC-protected 5-HT yielded DHBT under identical oxidative conditions (CuCl2, methanol, air, room temperature) [1]. This establishes that DHBT's identity can be confirmed not only by conventional spectroscopic methods but also by its unique atropisomeric profile as an orthogonal identity verification criterion.

Atropisomerism Axial chirality Chiral separation Stereochemistry

ROS Scavenging Context and Differential Cytotoxicity: DHBT vs. Serotonin in Phagocyte Respiratory Burst Models

During the respiratory burst of activated microglia and phagocytes, serotonin (5-HT) acts as an endogenous radical scavenger, suppressing luminol-enhanced chemiluminescence in a dose-dependent manner and being oxidized to DHBT as the major identified product [1][2]. The Schuff-Werner et al. 1995 study demonstrated that 5-HT dose-dependently suppresses the chemiluminescence signal of stimulated human mononuclear and polymorphonuclear phagocytes, with DHBT identified by mass spectrometry as the major oxidation product [2]. However, Huether et al. 1997 reported that neither intraventricular injection of pre-formed DHBT nor its addition to cultured astrocytes, neurons, or PC-12 cells caused measurable cytotoxic effects under their experimental conditions [1]. This finding directly contrasts with the Wrona et al. 1992 in vivo lethality data and suggests that DHBT's neurotoxic potential may depend critically on its site of formation, local concentration, and the presence of co-factors (e.g., transition metals such as copper [3]), rather than on intrinsic cytotoxicity alone. This context-dependent toxicity differentiates DHBT from serotonin (which is not directly neurotoxic) and from 5,7-DHT (which is directly and selectively neurotoxic to serotonergic neurons with an LD50 of 51.8 ± 0.28 μg in mice [4]).

Reactive oxygen species Radical scavenging Microglial activation Neuroinflammation

Highest-Value Application Scenarios for 5,5'-Dihydroxy-4,4'-bitryptamine (DHBT) Based on Verifiable Differentiation Evidence


Alzheimer's Disease Multi-System Neurotransmitter Dysfunction Modeling

DHBT is uniquely suited as a chemical probe for modeling the concurrent serotonergic, dopaminergic, noradrenergic, and cholinergic dysfunction observed in Alzheimer's disease. Unlike T-4,5-D which spares catecholaminergic systems, a single 40 μg i.c.v. dose of DHBT in mice simultaneously elevates NE, DA, 5-HT, and ACh levels and produces lethality within ~24 hours [1]. This multi-system disruption profile recapitulates the breadth of neurotransmitter pathology reported in postmortem AD brain tissue more comprehensively than any single-system serotonergic neurotoxin. Procurement relevance: Researchers requiring a single compound to induce pan-neurotransmitter disruption for therapeutic intervention studies should select DHBT over T-4,5-D or 5,7-DHT.

Copper-Mediated Neurodegeneration and Transition Metal-Catalyzed Oxidation Studies

DHBT is the specific dimeric intermediate formed during copper-catalyzed oxidation of serotonin, a reaction implicated in Wilson's disease, prion diseases, and other copper-related neurodegenerative disorders [2]. The Jones et al. 2007 study demonstrated that copper-serotonin interaction is toxic to undifferentiated PC12 cells through ROS-dependent mechanisms, and DHBT was identified as the single intermediate product en route to melanin-like polymeric pigment [2]. This positions DHBT as an essential analytical reference standard for LC-MS/MS-based detection and quantification of serotonin oxidation products in copper-overload disease models. No alternative serotonin oxidation product (T-4,5-D, 5,6-DHT, 5,7-DHT) is formed specifically via the copper-catalyzed pathway.

Atropisomer Reference Standard for Chiral Method Development and Stereochemical Stability Studies

DHBT is one of a limited number of biaryl tryptamine dimers with demonstrated atropisomer separability by chiral capillary electrophoresis [3]. The atropisomeric axis provides a built-in stereochemical marker that can serve as an internal quality attribute for batch identity confirmation, stability-indicating method development, and investigation of atropisomer interconversion kinetics under physiological conditions. The Dai et al. 2015 preparative-scale synthesis using CuCl2/MeOH/air at ambient temperature [3] provides a reproducible route for generating material for chiral chromatography method validation. Monomeric tryptamines (serotonin, 5,6-DHT, 5,7-DHT, T-4,5-D) lack this stereochemical dimension entirely.

Context-Dependent Neurotoxicity and Microglial Respiratory Burst Research

The finding that DHBT is lethal in vivo at 40 μg i.c.v. [1] yet non-cytotoxic to cultured astrocytes, neurons, and PC-12 cells [4] makes it a powerful tool for dissecting the role of cellular context, transition metal availability, and localized oxidative environments in determining neurotoxic outcome. This dual profile—formed as a radical-scavenging product of 5-HT during phagocyte respiratory burst [4][5] yet possessing latent neurotoxic potential—positions DHBT as a probe for investigating the transition from protective serotonin oxidation to pathological neurotoxicity. No alternative serotonin metabolite exhibits this specific context-dependent toxicity dichotomy.

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